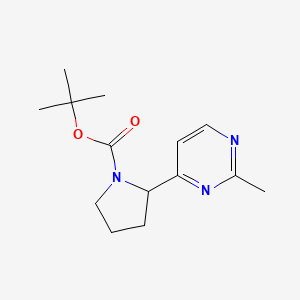

Tert-butyl 2-(2-methylpyrimidin-4-yl)pyrrolidine-1-carboxylate

Vue d'ensemble

Description

“Tert-butyl 2-(2-methylpyrimidin-4-yl)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C14H21N3O2 . It is used for research purposes.

Molecular Structure Analysis

The molecular structure of “Tert-butyl 2-(2-methylpyrimidin-4-yl)pyrrolidine-1-carboxylate” consists of 14 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The average mass is 263.335 Da and the monoisotopic mass is 263.163391 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 2-(2-methylpyrimidin-4-yl)pyrrolidine-1-carboxylate” include a molecular weight of 263.34 g/mol. The boiling point is 369.0±35.0 °C at 760 mmHg .Applications De Recherche Scientifique

Structure-Activity Relationship Studies

- Histamine H4 Receptor Ligands : Research on a series of 2-aminopyrimidines, synthesized as ligands for the histamine H4 receptor, demonstrates the chemical's role in optimizing potency and efficacy. This includes modifications to the core pyrimidine moiety and various substituents, leading to compounds with anti-inflammatory and antinociceptive activities in models of pain, highlighting the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Synthesis and Crystal Structure Analysis

- Crystal Structure Analysis : The compound was synthesized and characterized, with X-ray diffraction studies confirming its structure. This analysis contributes to the understanding of molecular conformation and intermolecular interactions, laying the groundwork for further chemical and pharmaceutical research (Naveen et al., 2007).

Asymmetric Synthesis

- Nitrile Anion Cyclization : A practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization strategy was described. This method emphasizes the compound's significance in synthesizing chiral pyrrolidine derivatives with potential pharmaceutical applications (Chung et al., 2005).

Enzymatic Metabolism Studies

- Metabolism of Dipeptidyl Peptidase-4 Inhibitor : The compound's role was investigated in the metabolism of a novel dipeptidyl peptidase-4 inhibitor, showcasing its involvement in metabolic pathways crucial for the development of diabetes treatments (Yoo et al., 2008).

Fluoroalkylation and Polyfluoroalkylation

- Polyfluoroalkylated Prolinols Synthesis : Demonstrates the compound's utility in synthesizing (S)-tert-butyl 2-((R)-perfluoro-1-hydroxyalkyl)pyrrolidine-1-carboxylates with excellent diastereoselectivities. This research highlights its importance in the development of fluorinated compounds with potential therapeutic properties (Funabiki et al., 2008).

Antilipidemic Agent Synthesis

- Synthesis of Optical Isomers : The enantiomers of a new antilipidemic agent were prepared, demonstrating the compound's role in creating medications that can lower plasma triglyceride and cholesterol levels. This research provides insights into the synthesis of optically active pharmaceuticals (Ohno et al., 1999).

Propriétés

IUPAC Name |

tert-butyl 2-(2-methylpyrimidin-4-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-10-15-8-7-11(16-10)12-6-5-9-17(12)13(18)19-14(2,3)4/h7-8,12H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFFGDVFKKEDLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C2CCCN2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(2-methylpyrimidin-4-yl)pyrrolidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1442456.png)

![4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B1442462.png)

![5-[4-(Acetylamino)phenyl]-1H-imidazole-2-acetic acid ethyl ester](/img/structure/B1442466.png)

amine hydrochloride](/img/structure/B1442468.png)

![(2S,5R)-3,6-Diethoxy-2,5-dihydro-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine](/img/structure/B1442475.png)